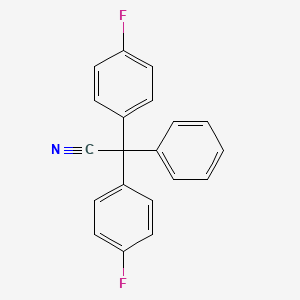

2,2-Bis(4-fluorofenil)-2-fenilacetonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a fluorinated α-aminonitrile that has been synthesized and characterized through various methods. The synthesis of similar fluorinated compounds typically follows a 'green protocol' and involves detailed spectral and X-ray crystallographic analyses to determine their structure .

Synthesis Analysis

The synthesis of related fluorinated nitriles can be achieved through different methods. For instance, a mild and efficient one-step synthesis of benzonitriles from phenylacetic acids has been described using bis(2-methoxyethyl)aminosulfur trifluoride, which can be extended to synthesize corresponding phenylacetonitriles with the inclusion of triethylphosphine . Additionally, the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst has been shown to be highly effective for dehydrative amidation between carboxylic acids and amines, which could be relevant for the synthesis of α-aminonitriles .

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray crystallography. For example, a related compound crystallizes in the orthorhombic space group Pbca and its structure has been solved by direct methods and refined to a final R-value of 0.0498 for observed reflections . Theoretical calculations, such as DFT-B3LYP/6-311++G(d,p) method, are also used to obtain and analyze the equilibrium geometry of these molecules .

Chemical Reactions Analysis

Fluorinated phenylacetonitriles can exhibit unexpected reactivity, as seen in the case of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which lost three fluorine atoms resulting in a trimeric compound. This reactivity was characterized by NMR and MS/MS studies, and an unprecedented mechanism was proposed .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are of significant interest due to their potential applications. For instance, novel fluorinated aromatic diamine monomers have been synthesized and used to create a series of fluorine-containing polyimides with good solubility in polar organic solvents and excellent thermal stability . Similarly, the synthesis of new diphenylfluorene-based aromatic polyamides derived from bis(ether-carboxylic acids) has led to polymers with high inherent viscosities, good solubility, and high thermal stability .

Aplicaciones Científicas De Investigación

Síntesis de fármacos antipsicóticos

2,2-Bis(4-fluorofenil)-2-fenilacetonitrilo: sirve como precursor en la síntesis de varios medicamentos antipsicóticos. Su estructura es fundamental para crear fármacos potentes como fluspirileno, pimozida y penfluridol. Estos medicamentos son cruciales para tratar trastornos psiquiátricos como la esquizofrenia, proporcionando alivio de síntomas como las alucinaciones y los delirios .

Creación de poliéteres aromáticos

Este compuesto se utiliza en la síntesis de poliéteres aromáticos a través de reacciones de sustitución aromática nucleófila. Los poliéteres resultantes tienen aplicaciones en materiales de alto rendimiento debido a su estabilidad térmica y resistencia química, lo que los hace adecuados para aplicaciones de ingeniería avanzadas .

Síntesis de polímeros de injerto

Los grupos hidroxilo libres en el compuesto se pueden funcionalizar para crear polímeros de injerto utilizando el método de 'injerto a'. Esta técnica permite la colocación precisa de grupos funcionales, lo que puede mejorar las propiedades de los polímeros, como su interacción con sistemas biológicos o su conductividad eléctrica .

Descubrimiento de fármacos y química de polímeros

Como bloque de construcción de benzonitrilo fluorado, This compound es un activo valioso en el descubrimiento de fármacos y la química de polímeros. Su incorporación en nuevos compuestos puede conducir al desarrollo de nuevos fármacos con mayor eficacia y menos efectos secundarios, así como polímeros innovadores con propiedades únicas .

Síntesis de antibióticos nucleósidos

Los investigadores utilizan este compuesto en la síntesis total de Tunicamicina V, un antibiótico nucleósido. La Tunicamicina V es parte de una clase de antibióticos que inhiben la síntesis de la pared celular bacteriana, lo que la convierte en un posible candidato para tratar infecciones bacterianas resistentes a los antibióticos .

Desarrollo de polímeros funcionales

La capacidad del compuesto para transformarse en varios grupos funcionales lo convierte en un bloque de construcción esencial para el desarrollo de polímeros funcionales. Estos polímeros se pueden adaptar para aplicaciones específicas, como materiales biocompatibles para implantes médicos o materiales conductores para dispositivos electrónicos .

Mecanismo De Acción

Target of Action

The primary target of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, also known as Senicapoc, is the Gardos channel . The Gardos channel is a calcium-activated potassium channel found in red blood cells .

Mode of Action

Senicapoc acts as a Gardos channel blocker . By blocking the Gardos channel, it inhibits the efflux of potassium and water from red blood cells . This action prevents the dehydration of red blood cells, which is a key factor in the pathophysiology of certain diseases such as sickle cell anemia .

Biochemical Pathways

The blocking of the Gardos channel by Senicapoc affects the potassium homeostasis in red blood cells . This action can prevent the polymerization of hemoglobin S, which is a crucial step in the pathogenesis of sickle cell anemia .

Pharmacokinetics

These properties significantly influence the bioavailability of the compound and its therapeutic efficacy .

Result of Action

The result of Senicapoc’s action is the prevention of red blood cell dehydration . This effect can alleviate the symptoms of sickle cell anemia, a disease characterized by the deformation and destruction of red blood cells .

Análisis Bioquímico

Biochemical Properties

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The interaction between 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Propiedades

IUPAC Name |

2,2-bis(4-fluorophenyl)-2-phenylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N/c21-18-10-6-16(7-11-18)20(14-23,15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIGTIPIURUMQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647346 |

Source

|

| Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289656-82-2 |

Source

|

| Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)

![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)